molecular formula C12H13FO3 B13016476 1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid

1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid

Katalognummer: B13016476
Molekulargewicht: 224.23 g/mol
InChI-Schlüssel: RRCZHZXSWLZJDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C12H13FO3. This compound is characterized by the presence of a cyclobutane ring, a fluorophenoxy group, and a carboxylic acid functional group. It is a fluorinated organic acid known for its unique blend of reactivity and stability .

Vorbereitungsmethoden

The synthesis of 1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclobutanecarboxylic acid and 2-fluorophenol.

    Reaction Conditions: The reaction involves the formation of an ester intermediate, which is then hydrolyzed to yield the final product.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol. Reagents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Wissenschaftliche Forschungsanwendungen

1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways:

Eigenschaften

Molekularformel

C12H13FO3

Molekulargewicht

224.23 g/mol

IUPAC-Name

1-[(2-fluorophenoxy)methyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H13FO3/c13-9-4-1-2-5-10(9)16-8-12(11(14)15)6-3-7-12/h1-2,4-5H,3,6-8H2,(H,14,15)

InChI-Schlüssel

RRCZHZXSWLZJDK-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(COC2=CC=CC=C2F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.